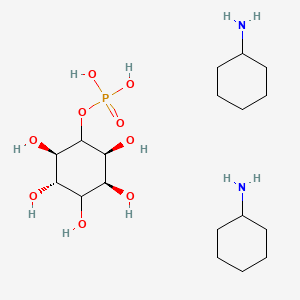
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is a chemical compound with the empirical formula C6H13O9P · xNH3. It is a member of the inositol phosphate family, which plays a critical role in cellular signal transduction. This compound is often used in biochemical research due to its involvement in various cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt typically involves the phosphorylation of myo-inositol. The reaction is carried out under controlled conditions using phosphorylating agents such as phosphorus oxychloride or phosphoric acid. The reaction mixture is then neutralized with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form inositol polyphosphates.
Reduction: Reduction reactions can convert it back to myo-inositol.
Substitution: It can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Inositol polyphosphates.
Reduction: Myo-inositol.
Substitution: Various inositol derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex inositol phosphates.
Biology: Plays a role in signal transduction pathways, particularly in the regulation of intracellular calcium levels.
Medicine: Investigated for its potential therapeutic effects in diseases related to cellular signaling dysregulation.
Industry: Utilized in the production of pharmaceuticals and as a research tool in biochemical studies.
Mecanismo De Acción
The compound exerts its effects by participating in the inositol phosphate signaling pathway. It binds to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This increase in intracellular calcium levels triggers various cellular responses, including muscle contraction, secretion, and metabolism regulation.
Comparación Con Compuestos Similares
Similar Compounds
- D-Myo-inositol 1-monophosphate dipotassium salt
- D-Myo-inositol 1,4,5-tris-phosphate trisodium salt
- D-Myo-inositol 1,3,4,5-tetrakis (phosphate) ammonium salt
Uniqueness
D-Myo-inositol 4-monophosphate ammonium salt DI(cyclohexylammonium) salt is unique due to its specific phosphorylation at the 4-position of the inositol ring. This specific structure allows it to interact with particular receptors and enzymes, making it a valuable tool in studying cellular signaling pathways.
Propiedades
Número CAS |
16006-20-5 |
|---|---|
Fórmula molecular |
C18H39N2O9P |
Peso molecular |
458.5 g/mol |
Nombre IUPAC |
cyclohexanamine;[(2S,3R,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl] dihydrogen phosphate |
InChI |
InChI=1S/2C6H13N.C6H13O9P/c2*7-6-4-2-1-3-5-6;7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h2*6H,1-5,7H2;1-11H,(H2,12,13,14)/t;;1?,2-,3-,4-,5+,6?/m..1/s1 |
Clave InChI |
IMIHZMWNWGIJKQ-ZENXODIYSA-N |
SMILES |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
SMILES isomérico |
C1CCC(CC1)N.C1CCC(CC1)N.[C@@H]1([C@H](C([C@H]([C@@H](C1O)O)O)OP(=O)(O)O)O)O |
SMILES canónico |
C1CCC(CC1)N.C1CCC(CC1)N.C1(C(C(C(C(C1O)O)OP(=O)(O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3R,4R,5R,6R)-5-acetamido-6-acetyloxy-4-methoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579385.png)
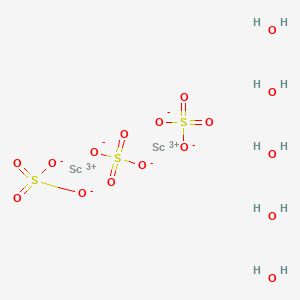
![(2-Methyloctahydrocyclopenta[c]pyrrole-4,6-diyl)dimethanol](/img/structure/B579389.png)
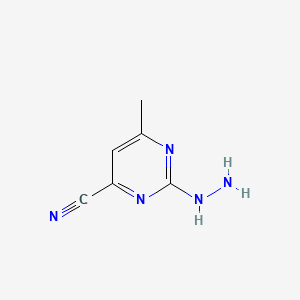
![6,10-Dioxaspiro[4.5]decane,7,8-dimethyl-,cis-(8CI)](/img/new.no-structure.jpg)
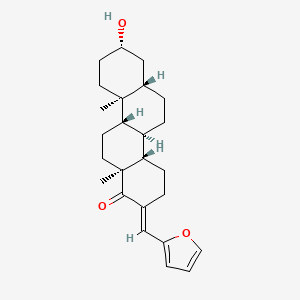
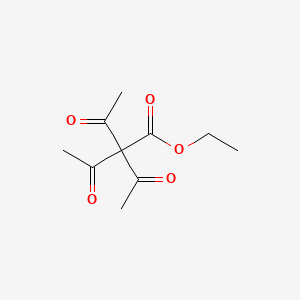
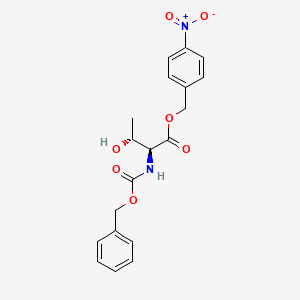
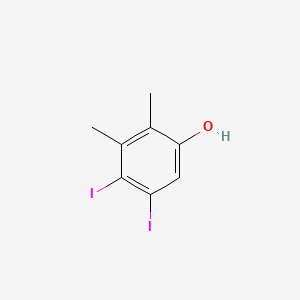
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
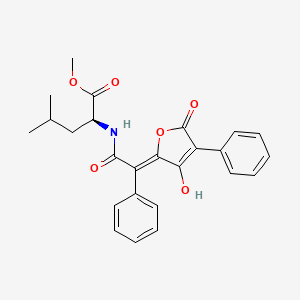
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
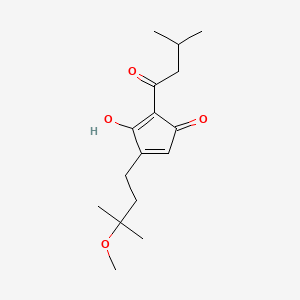
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)
